REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH2:6])=[C:4]([F:10])[CH:3]=1.[Cu][C:12]#[N:13].CN1CCCC1=O.Cl>[Fe](Cl)(Cl)Cl.O>[C:12]([C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH2:6])=[C:4]([F:10])[CH:3]=1)#[N:13]
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Name
|
|
Quantity
|
132 g
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(N)C(=C1)F)F
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Name
|
copper (I) cyanide
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Quantity
|
70 g
|
Type
|
reactant
|
Smiles
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[Cu]C#N
|
Name
|
|
Quantity
|
444 mL
|
Type
|
reactant
|
Smiles
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CN1C(CCC1)=O
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
266 g
|
Type
|
catalyst
|
Smiles
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[Fe](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
315 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 hours
|
Duration
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3 h
|
Type
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ADDITION
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Details
|
The reaction solution was poured into a solution
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Type
|
EXTRACTION
|
Details
|
The solution was extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with water
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Type
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DISTILLATION
|
Details
|
The chloroform was distilled off
|
Type
|
CUSTOM
|
Details
|
recrystallized from a solvent mixture of hexane and chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(N)C(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |